molecular formula C13H16N2O4 B117761 4-(Boc-amidino)-benzoic acid CAS No. 153074-91-0

4-(Boc-amidino)-benzoic acid

Cat. No.: B117761
CAS No.: 153074-91-0
M. Wt: 264.28 g/mol
InChI Key: CBLWJKHTKYGZTI-UHFFFAOYSA-N
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Description

4-(tert-Butoxycarbonyl-amidino)-benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) protected amidino group attached to the para position. The Boc group is commonly used in organic synthesis to protect amine functionalities due to its stability under basic conditions and ease of removal under acidic conditions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

Boc-protected amines, such as 4-(boc-amidino)-benzoic acid, are commonly used in organic synthesis . They are often used as building blocks in the formation of more complex molecules, particularly in peptide synthesis .

Mode of Action

The Boc group in this compound serves as a protective group for the amine functionality . It prevents unwanted reactions at the amine site during synthesis, allowing for selective reactions at other sites of the molecule . The Boc group is stable towards most nucleophiles and bases . Therefore, it can remain intact under various reaction conditions until it is purposely removed .

Biochemical Pathways

Boc-protected compounds like this compound are often used in the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It involves the coupling of an organoboron compound (like a Boc-protected compound) with an organic halide .

Pharmacokinetics

The boc group is known to be cleaved under acidic conditions , which could potentially occur in the stomach’s acidic environment during absorption

Result of Action

The result of the action of this compound largely depends on the context in which it is used. In organic synthesis, the introduction of the Boc group can significantly influence the reactivity of the compound and the course of the reaction . The removal of the Boc group can also lead to the formation of new compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH of the environment . It is stable under basic and neutral conditions but can be cleaved under acidic conditions . Temperature can also play a role, as certain reactions involving Boc-protected compounds may require heat .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl-amidino)-benzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Amidination: The protected amino compound is then reacted with an amidine source, such as an amidine hydrochloride, in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for 4-(tert-Butoxycarbonyl-amidino)-benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butoxycarbonyl-amidino)-benzoic acid is unique due to its specific combination of a benzoic acid core and a Boc-protected amidino group. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLWJKHTKYGZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)O)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596331
Record name 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153074-91-0
Record name 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153074-91-0
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